N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE
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Overview
Description
N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE is a complex organic compound characterized by its anthracene-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE typically involves the reaction of anthracene derivatives with acetamide under specific conditions. One common method includes the acylation of anthracene derivatives followed by oxidation to introduce the dioxo groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds .
Scientific Research Applications
N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthracene-based compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications . Additionally, the compound’s ability to generate reactive oxygen species contributes to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide: Shares a similar anthracene-based structure but with an amino group instead of an acetamido group.
N-(3-chloro-9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide: Contains a chloro group, which alters its chemical properties and reactivity.
Uniqueness
N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE is unique due to its dual acetamido and dioxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-17(25-27(23)31(39)21-9-5-3-7-19(21)29(25)37)18-12-14-24(34-16(2)36)28-26(18)30(38)20-8-4-6-10-22(20)32(28)40/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRPZSXWFDADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)C3=C4C(=C(C=C3)NC(=O)C)C(=O)C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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